4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine
Overview
Description
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine, also known as 4-chloro-5-methylthiazole, is an organic compound derived from thiazole. It is widely used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals, as well as in the production of pesticides, herbicides, and other agrochemicals. 4-chloro-5-methylthiazole is a heterocyclic aromatic compound with a molecular formula of C7H6ClNOS. It is a colorless solid that is soluble in water and other organic solvents.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine. These compounds are synthesized through various chemical reactions and characterized using different spectroscopic and analytical techniques to confirm their structures and properties.
- For instance, one study details the synthesis, structure determination, and evaluation of antibacterial activity for novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. The research reveals significant antibacterial properties against various bacteria like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Antimicrobial and Antifungal Activities
Several derivatives and compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine exhibit potent antimicrobial and antifungal activities. Research into these properties is vital for developing new therapeutic agents.
- For example, compounds synthesized from 5-Chloromethyl-8-quinolinol and 5-(4-chlorophenyl)-(1,3,4) thiadiazol-2-ylamine have been characterized and shown to exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Patel & Singh, 2009).
- Another research synthesized 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, demonstrating moderate to good antimicrobial activity, which is crucial for developing antithrombotic agents (Babu et al., 2016).
Spectroscopic and Quantum Mechanical Studies
In-depth spectroscopic and quantum mechanical studies provide insights into the molecular structure, reactivity, and potential biological activities of compounds.
- A particular study investigated the spectroscopic properties of a compound structurally similar to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine using FT-IR and FT-Raman techniques. The research delves into the molecule's electronic structure, providing valuable information about its biological activity potential (Kuruvilla et al., 2018).
properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESLTKBQVEPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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